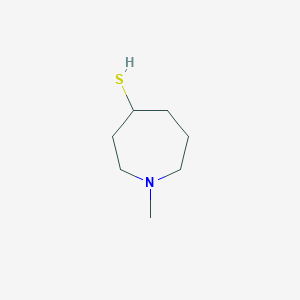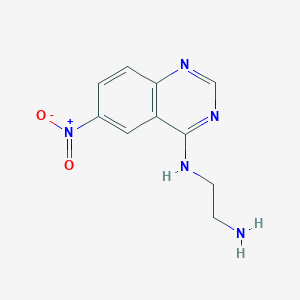
n1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H11N5O2. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a nitro group at the 6-position and an ethane-1,2-diamine moiety at the N1 position makes it a versatile compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine typically involves the following steps:
Nitration: The starting material, quinazoline, undergoes nitration to introduce a nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethane-1,2-diamine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aminoquinazoline derivatives, reduced quinazoline compounds, and various substituted quinazoline derivatives .
Scientific Research Applications
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory and antimicrobial agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-2-yl)ethane-1,2-diamine: Similar structure but with a quinoline core instead of quinazoline.
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine: Features a different aromatic system with a nitro group.
Uniqueness
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both a nitro group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11N5O2/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10/h1-2,5-6H,3-4,11H2,(H,12,13,14) |
InChI Key |
DHWRUXWBVKMXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


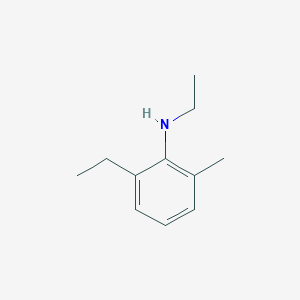
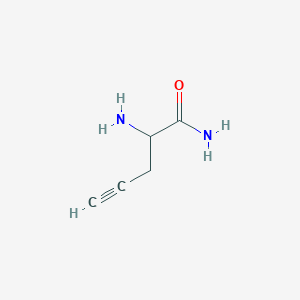

![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

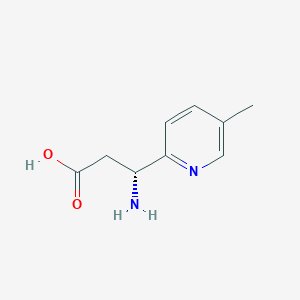

![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
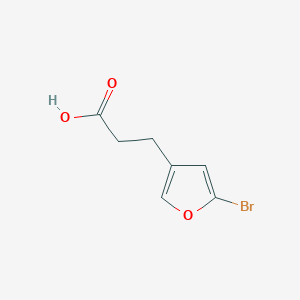
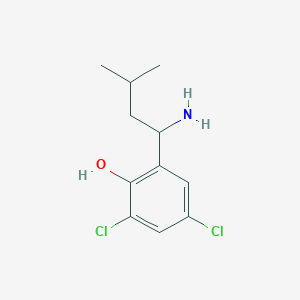
amine](/img/structure/B13310178.png)
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
